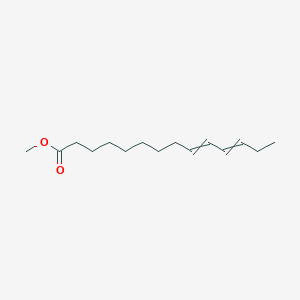

Methyl tetradeca-9,11-dienoate

Description

Structure

3D Structure

Properties

CAS No. |

63024-93-1 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

methyl tetradeca-9,11-dienoate |

InChI |

InChI=1S/C15H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15(16)17-2/h4-7H,3,8-14H2,1-2H3 |

InChI Key |

VKYRZUZSIZUKHU-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Overview of Methyl Esterified Fatty Acid Derivatives in Chemical Sciences

Fatty acid methyl esters (FAMEs) are derivatives of fatty acids formed by the esterification of the fatty acid's carboxyl group with methanol (B129727). sigmaaldrich.com This conversion is a common and often necessary step in the analysis and characterization of fats and oils. gcms.cz The primary reason for this derivatization is to increase the volatility and thermal stability of the fatty acids, making them suitable for analysis by gas chromatography (GC). gcms.czshimadzu.com In their underivatized form, the high polarity of free fatty acids can lead to issues such as hydrogen bonding and adsorption within the GC column, but converting them to methyl esters reduces this polarity and allows for more accurate and efficient separation. sigmaaldrich.com

The analysis of FAMEs by gas chromatography-mass spectrometry (GC-MS) is a powerful technique for both qualitative and quantitative assessment. nih.govuib.no It allows for the identification of fatty acid profiles in various samples, from edible oils to biological tissues. nih.govlabrulez.com The mass spectra generated by GC-MS provide structural confirmation of the analytes. nih.gov The preparation of FAMEs can be achieved through several methods, including acid-catalyzed or base-catalyzed reactions. nih.gov Acid-catalyzed esterification often employs reagents like boron trifluoride in methanol or methanolic hydrogen chloride, which can esterify free fatty acids and transesterify fatty acids from glycerolipids. nih.govaocs.org Base-catalyzed methods are also common and can be faster under milder conditions. nih.gov Beyond analysis, FAMEs serve as important precursors in the synthesis of more complex molecules in various fields of chemical research.

Natural Occurrence and Biosynthesis of Methyl Tetradecadienoates

Phytochemical Isolation and Characterization from Botanical Sources

The investigation of plant extracts has led to the discovery and characterization of various fatty acid derivatives, including methyl tetradecadienoates. These compounds are often found in the seeds and essential oils of specific plant species.

Leonotis nepetifolia, a plant species belonging to the Lamiaceae family, has been a subject of phytochemical research. Studies involving the hexane (B92381) extraction of its seeds have led to the isolation of several fatty acids. sld.cu Through techniques such as nuclear magnetic resonance (NMR) spectroscopy, researchers have identified a variety of methyl tetradecadienoate isomers within the seed extracts of this plant. sld.cu

Natural sources, particularly plants, exhibit a notable diversity of methyl tetradecadienoate isomers. The positions and configurations (cis/trans or Z/E) of the double bonds can vary, leading to a range of structurally distinct molecules. For instance, research on the seeds of Leonotis nepetifolia has identified several allenic acid methyl esters, which are isomers of conjugated linoleic acids. sld.cu These include methyl tetradeca-2,3-dienoate, methyl tetradeca-3,4-dienoate, methyl tetradeca-4,5-dienoate, and methyl tetradeca-12,13-dienoate. sld.cu Other isomers, such as methyl (Z,Z)-5,8-tetradecadienoate, have also been identified from plant sources like pear volatiles. foodb.cacontaminantdb.ca This diversity highlights the complex enzymatic machinery within plants capable of producing a wide array of fatty acid structures.

Table 1: Examples of Methyl Tetradecadienoate Isomers from Botanical Sources

| Isomer Name | Botanical Source | Reference |

|---|---|---|

| Methyl tetradeca-2,3-dienoate | Leonotis nepetifolia (seeds) | sld.cu |

| Methyl tetradeca-3,4-dienoate | Leonotis nepetifolia (seeds) | sld.cu |

| Methyl tetradeca-4,5-dienoate | Leonotis nepetifolia (seeds) | sld.cu |

| Methyl tetradeca-12,13-dienoate | Leonotis nepetifolia (seeds) | sld.cu |

| Methyl (Z,Z)-5,8-tetradecadienoate | Pear volatiles | foodb.cacontaminantdb.ca |

Biosynthesis Pathways of Methyl Tetradecadienoates in Biological Systems

The formation of methyl tetradecadienoates involves a series of enzymatic reactions that modify saturated fatty acid precursors. These pathways are particularly well-studied in insects, where these compounds often function as crucial signaling molecules.

Acyl-CoA desaturases are key enzymes responsible for introducing double bonds into the fatty acyl chains of precursors. pnas.org The specific type of desaturase determines the position and geometry of the resulting double bond. In the biosynthesis of many moth sex pheromones, Δ11-desaturases play a critical role. nih.govharvard.edu These enzymes catalyze the formation of a double bond at the 11th carbon position of a fatty acid chain.

For example, in the moth Lampronia capitella, a single Z11-desaturase is responsible for two desaturation steps in the pheromone biosynthesis pathway. nih.gov This enzyme can convert a saturated C16 precursor into a monounsaturated acid and can also introduce a second double bond into a C14 intermediate to form a conjugated diene. nih.gov Similarly, the Δ11-desaturase in Spodoptera littoralis is capable of producing both (Z)- and (E)-11-tetradecenoic acids, demonstrating that a single enzyme can generate different isomers. pnas.orgacs.org The geometry of the double bond may depend on the conformation of the substrate within the enzyme's active site. acs.org In some species, like Ostrinia latipennis, the Δ11-desaturase exclusively produces the E isomer. nih.gov

The biosynthesis of C14 dienes like tetradeca-9,11-dienoates often starts from a more common, longer-chain saturated fatty acid, typically palmitic acid (C16:0). nih.govnih.gov This precursor undergoes a series of modifications including desaturation and chain shortening.

In several moth species, the proposed biosynthetic pathway is as follows:

Δ11 Desaturation: Palmitic acid is first desaturated by a Δ11-desaturase to produce (Z)-11-hexadecenoic acid. nih.gov

Chain Shortening (β-oxidation): The resulting C16 unsaturated fatty acid is then chain-shortened by two carbons through a process of limited β-oxidation to yield (Z)-9-tetradecenoic acid. nih.gov

Second Desaturation: This C14 mono-unsaturated intermediate then serves as the substrate for a second desaturation step. In the case of (Z,Z)-9,11-tetradecadienoate biosynthesis in Lampronia capitella, a Δ11-desaturase acts on (Z)-9-tetradecenoic acid to introduce a second double bond, forming the conjugated diene system. nih.gov

Mass-labeling experiments in Spodoptera littoralis have shown that the (E,E)-10,12-tetradecadienoyl moiety is derived from (Z)-11-tetradecenoic acid within the insect's pheromone gland. nih.gov This indicates that various C14 monounsaturated fatty acids can serve as the direct precursors for the final dienoic product.

Occurrence in Non-Plant Organisms

Methyl tetradecadienoates and their derivatives are notably present in the animal kingdom, particularly as sex pheromones in Lepidoptera (moths and butterflies). These chemical signals are crucial for mate recognition and attraction over long distances.

For instance, a minor component of the sex pheromone of the Egyptian cotton leafworm, Spodoptera littoralis, has been identified as (E,E)-10,12-tetradecadienyl acetate (B1210297), which is derived from the corresponding methyl ester precursor. nih.gov The major pheromone component of Spodoptera exigua is (Z,E)-9,12-tetradecadienoic acetate, which is biosynthesized from (Z,E)-9,12-tetradecadienoic acid. nih.gov In the currant shoot borer, Lampronia capitella, the main pheromone component is (Z,Z)-9,11-tetradecadien-1-ol, produced from the corresponding fatty acid. nih.gov The processionary moth, Thaumetopoea pityocampa, also utilizes a pathway involving Δ11 desaturase activity on C14 and C16 acids. pnas.org The male dried bean beetle, Acanthoscelides obtectus, uses methyl (E,R)-2,4,5-tetradecatrienoate as a major pheromone component, showcasing the use of related fatty acid esters in other insect orders as well. researchgate.net

Identification in Insect Species

Methyl tetradeca-9,11-dienoate and its derivatives have been identified as crucial components of sex pheromones in certain insect species, primarily within the order Lepidoptera (moths and butterflies). These compounds play a vital role in chemical communication, facilitating mate recognition and location.

One of the most well-documented instances of this compound's role is in the currant shoot borer, Lampronia capitella. Research has shown that methyl (Z,Z)-9,11-tetradecadienoate is a key precursor in the biosynthesis of the main sex pheromone component, (Z,Z)-9,11-tetradecadien-1-ol. nih.gov The biosynthesis of this conjugated diene is a multi-step process involving a specific desaturase enzyme.

The proposed biosynthetic pathway in L. capitella involves a Δ11-desaturase enzyme that exhibits dual functionality. nih.gov This enzyme first converts the saturated fatty acid precursor, palmitic acid (C16:0), into (Z)-11-hexadecenoic acid. Following this, the same enzyme is responsible for a second desaturation step, converting (Z)-9-tetradecenoic acid into the conjugated (Z,Z)-9,11-tetradecadienoic acid. nih.gov This latter compound is then further modified to produce the final pheromone components. The identification of the double bond positions at 9 and 11 was confirmed through analysis of its 4-methyl-1,2,4-triazoline-3,5-dione (B123949) (MTAD) derivatives. nih.gov

While the (Z,Z)-9,11 isomer is significant in L. capitella, other isomers of tetradecadienyl acetate have been identified as sex pheromones in other moth species. For instance, (E,E)-9,11-tetradecadienyl acetate has been isolated from the light-induced isomerization products in female coastal noctuid moths. medchemexpress.com Furthermore, (Z,E)-9,12-tetradecadienyl acetate is a major pheromone component for various pest species, including those in the genera Plodia, Ephestia, and Spodoptera. nih.gov

Table 1: Examples of Tetradecadienoate Derivatives in Insects

| Compound | Insect Species | Role |

|---|---|---|

| Methyl (Z,Z)-9,11-tetradecadienoate | Lampronia capitella (Currant shoot borer) | Pheromone precursor nih.gov |

| (E,E)-9,11-Tetradecadienyl acetate | Coastal noctuid moths | Sex pheromone medchemexpress.com |

| (Z,E)-9,12-Tetradecadienyl acetate | Plodia, Ephestia, Spodoptera spp. | Sex pheromone nih.gov |

Presence in Microorganisms (General Fatty Acid Methyl Ester Context)

The analysis of fatty acid methyl esters (FAMEs) is a widely used technique in microbiology for the identification and classification of various microorganisms, including bacteria and fungi. ajbls.comtandfonline.com This method, often referred to as "microbial fingerprinting," relies on the principle that different microbial species possess unique and reproducible fatty acid profiles in their cellular membranes. ajbls.comwikipedia.org These fatty acids are extracted and converted to their methyl esters for analysis by gas chromatography. ajbls.com

While the specific compound this compound is not commonly reported as a major component of microbial FAME profiles, the analysis of these profiles provides a broad context for the diversity of fatty acids found in microorganisms. These profiles are dominated by a variety of saturated, unsaturated, and branched-chain fatty acids.

Fungal species also exhibit characteristic FAME profiles that can be used for identification. tandfonline.com These profiles are often dominated by common fatty acids such as palmitic acid (16:0) and oleic acid (18:1 ω9c). tandfonline.com For instance, in various fungal pathogens that cause grapevine trunk diseases, these two fatty acids are the most abundant. tandfonline.com Similarly, in the fungus Aspergillus fumigatus, the FAME profile includes a range of long-chain fatty acids. nih.gov The analysis of endophytic fungi has also revealed a wide diversity of fatty acids. jocpr.com

The composition of these fatty acid profiles in microorganisms can be influenced by environmental factors such as growth temperature and the composition of the growth medium. nih.gov This variability, however, when controlled for, allows for FAME analysis to be a robust tool for microbial characterization.

Table 2: Examples of Fatty Acid Methyl Esters (FAMEs) Identified in Various Microorganisms

| Microorganism | Predominant or Notable FAMEs | Reference |

|---|---|---|

| Bacillus subtilis | Pentadecanoic acid (38.02%) | ajbls.com |

| Bacillus licheniformis | 13-Methyltetradecanoic acid (44.94%) | ajbls.com |

| Pseudomonas aeruginosa | (11Z)-11-Octadecenoic acid & (12Z)-12-Octadecenoic acid (23.7% each) | ajbls.com |

| Bacillus atrophaeus | 12-Methyltetradecanoic acid (43.05%) | ajbls.com |

| Paenibacillus macerans | 12-Methyltetradecanoic acid (31.72%) | ajbls.com |

| Grapevine fungal pathogens | Oleic acid (18:1 ω9c), Palmitic acid (16:0) | tandfonline.com |

| Aspergillus fumigatus | Various long-chain fatty acids (C11:0, C15:0, C17:1, C18:2, C16:1) | nih.gov |

Total Synthesis Approaches

Total synthesis of these compounds generally involves two main stages: the assembly of the carbon backbone with the desired diene functionality and the subsequent formation of the methyl ester.

The construction of the conjugated diene is the most critical challenge in synthesizing these molecules. Several modern organometallic and classical reactions are employed to form the necessary carbon-carbon bonds with high efficiency and selectivity. fiveable.me

Key strategies include:

Wittig Reaction : This reaction is a versatile method for converting aldehydes or ketones into alkenes by reacting them with a phosphorus ylide (Wittig reagent). fiveable.meiitk.ac.in To form a conjugated diene, a common approach is to react an α,β-unsaturated aldehyde with a non-stabilized, saturated ylide. researchgate.net This method is effective for creating a new double bond in a specific position. researchgate.netwikipedia.org

Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction is one of the most reliable methods for forming C(sp²)-C(sp²) bonds. rose-hulman.edu It typically involves the reaction of a vinyl boronic acid or its derivative (like an organotrifluoroborate) with a vinyl halide or triflate. acs.orgnih.govorganic-chemistry.org The reaction proceeds with high stereoselectivity, meaning the original stereochemistry of the reactants is preserved in the final diene product. rose-hulman.edunih.gov

Heck-Mizoroki Coupling : This is another palladium-catalyzed reaction that forms a carbon-carbon double bond by coupling an alkene with a vinyl halide. mdpi.comorgoreview.com It provides a direct route to conjugated dienes. mdpi.com

Julia-Kocienski Olefination : This reaction involves the coupling of a sulfone with an aldehyde or ketone to produce an alkene. organic-chemistry.orgacs.org Modern variations of this reaction allow for predictable control over the E/Z selectivity of the resulting diene. organic-chemistry.orgmdpi.com

Sulfolene-Based Dienylation : This method uses sulfolenes (cyclic sulfones) as stable precursors that can undergo a base-induced ring-opening and a palladium-catalyzed cross-coupling to generate a conjugated diene unit in a single step. nih.gov This approach can be highly regio- and stereoselective. nih.govoup.com

Table 1: Comparison of C-C Bond Formation Strategies for Conjugated Dienes

| Reaction Name | Reactants | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Wittig Reaction | Aldehyde/Ketone + Phosphorus Ylide | Base (for ylide formation) | Widely used; stereoselectivity depends on ylide stability. iitk.ac.inresearchgate.net |

| Suzuki-Miyaura Coupling | Vinyl Boronic Acid/Ester + Vinyl Halide/Triflate | Palladium Complex + Base | High stereoselectivity; broad functional group tolerance. rose-hulman.edunih.gov |

| Heck-Mizoroki Coupling | Alkene + Vinyl Halide | Palladium Complex + Base | Forms C-C bond by coupling an alkene with an organohalide. mdpi.comorgoreview.com |

| Julia-Kocienski Olefination | Sulfone + Aldehyde/Ketone | Base + Chelating Agents | Aldehyde-dependent E/Z selectivity. organic-chemistry.orgacs.org |

| Sulfolene Dienylation | Sulfolene + Organohalide | Palladium Complex + Base | Direct, stereoselective appendage of a four-carbon diene unit. nih.govnih.gov |

Once the corresponding carboxylic acid (tetradeca-9,11-dienoic acid) is synthesized, it must be converted to its methyl ester. This is a standard transformation for which several reliable methods exist, often referred to as the preparation of Fatty Acid Methyl Esters (FAMEs). sigmaaldrich.com

Common esterification techniques include:

Acid-Catalyzed Esterification : This is a classic equilibrium reaction where the carboxylic acid is heated with excess methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). nih.gov

Base-Catalyzed Transesterification : This method is particularly useful when starting from glycerolipids or other esters. It involves reacting the lipid with methanol and a basic catalyst like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govresearchgate.netscielo.br It is generally faster than acid-catalyzed methods under mild conditions. nih.gov

Derivatization with Boron Halides : Reagents like boron trifluoride (BF₃) or boron trichloride (B1173362) (BCl₃) in methanol are highly effective for the quantitative preparation of methyl esters. sigmaaldrich.comnih.gov The boron halide acts as a Lewis acid catalyst to activate the carboxylic acid group. sigmaaldrich.com

Table 2: Overview of Esterification Methods for FAME Synthesis

| Method | Reagents | Conditions | Advantages |

|---|---|---|---|

| Acid-Catalyzed | Carboxylic Acid, excess Methanol, H₂SO₄ or HCl | Reflux (60–80°C) | Simple, common laboratory procedure. nih.gov |

| Base-Catalyzed | Ester (e.g., Triglyceride), Methanol, NaOH or KOH | Room temperature to mild heating | Rapid reaction, especially for transesterification. nih.govresearchgate.net |

| Boron Halide | Carboxylic Acid, BCl₃-Methanol or BF₃-Methanol | Heating (e.g., 60°C) | Highly efficient and quantitative. sigmaaldrich.comnih.gov |

Stereoselective Synthesis of Defined Isomers

For many biological applications, such as pheromone activity, the specific geometry (E/Z configuration) of the double bonds is crucial. Therefore, synthetic methods must provide a high degree of stereocontrol.

Achieving a specific E/Z isomer of the conjugated diene system is a primary goal of stereoselective synthesis. The choice of reaction and conditions directly influences the outcome.

Wittig Reaction Control : The stereochemical outcome of the Wittig reaction is highly dependent on the reactivity of the phosphorus ylide. Non-stabilized ylides typically react via an erythro betaine (B1666868) intermediate under kinetic control to yield (Z)-alkenes, while stabilized ylides react reversibly to form the more thermodynamically stable (E)-alkene. wikipedia.org The Schlosser modification, which involves deprotonating the betaine intermediate, can be used to favor the (E)-alkene. wikipedia.org

Suzuki Coupling Stereospecificity : The Suzuki-Miyaura coupling is inherently stereospecific. The configuration of the double bonds in the vinylborane (B8500763) and the vinyl halide is retained in the final diene product. nih.gov This allows for the predictable synthesis of (E,E), (E,Z), (Z,E), and (Z,Z) dienes by simply choosing the appropriate starting materials. organic-chemistry.orgnih.gov

Julia-Kocienski Selectivity : In the Julia-Kocienski reaction, selectivity can be tuned based on the aldehyde's structure and the reaction conditions. organic-chemistry.orgacs.org For instance, using specific chelating agents can influence the rearrangement step that determines the final E/Z ratio. organic-chemistry.org Non-branched aldehydes tend to favor (Z)-olefins, whereas branched or aromatic aldehydes often yield (E)-olefins. organic-chemistry.orgmdpi.com

Ligand-Controlled Dienylation : In the palladium-catalyzed dienylation with sulfolenes, the choice of phosphine (B1218219) ligand is critical. For example, using dppbz as a ligand can lead to high E-selectivity, while using Xantphos can stereocomplementarily produce Z-dienes. nih.gov This ligand-driven control allows for a stereodivergent approach from the same starting material. nih.gov

Table 3: Methods for Controlling Double Bond Geometry in Diene Synthesis

| Method | Reagent/Condition | Predominant Isomer | Reference |

|---|---|---|---|

| Wittig Reaction | Non-stabilized Ylide | Z-alkene | wikipedia.org |

| Stabilized Ylide | E-alkene | wikipedia.org | |

| Schlosser Modification | E-alkene | wikipedia.org | |

| Suzuki Coupling | (E)-Vinylborane + (E)-Vinyl Halide | (E,E)-Diene | nih.gov |

| (Z)-Vinylborane + (E)-Vinyl Halide | (Z,E)-Diene | nih.gov | |

| Julia-Kocienski | Non-branched Aldehyde + Chelating Agent | (Z)-Diene | organic-chemistry.orgmdpi.com |

| Branched/Aromatic Aldehyde | (E)-Diene | organic-chemistry.orgmdpi.com | |

| Pd-Catalyzed Dienylation | Sulfolene + Pd/dppbz | E-Diene | nih.gov |

| Sulfolene + Pd/Xantphos | Z-Diene | nih.gov |

While this compound itself is not chiral, related structures can be. Enantioselective synthesis is required to produce a single enantiomer of a chiral analogue. Such syntheses often rely on introducing chirality at a key step using chiral catalysts, auxiliaries, or starting materials derived from the "chiral pool."

Research into the synthesis of structurally related chiral compounds provides insight into potential pathways:

Synthesis from Chiral Precursors : A common strategy is to start with a readily available chiral molecule, such as a sugar or an amino acid, and use it as a scaffold to build the target molecule. For example, the stereospecific synthesis of chiral triacetoxy eicosatrienoates has been achieved starting from glucose, where the inherent chirality of the sugar dictates the stereochemistry of the final product. cdnsciencepub.com

Catalytic Asymmetric Reactions : Enantioselective routes to chiral allenic esters, which are isomers of dienoates, have been developed using copper-catalyzed reactions. For instance, the synthesis of (R)-octadeca-5,6-dienoic acid has been accomplished via a CuBr₂-catalyzed enantioselective process. rsc.org

Enzymatic Resolution : Lipases are often used for the kinetic resolution of racemic alcohols, which can serve as chiral precursors. For example, the enantiomers of 1-undecyn-3-ol (B3191335), key starting materials for a chiral allenic pheromone, were obtained via asymmetric acetylation of the corresponding racemic alcohol using a lipase (B570770) catalyst. researchgate.netresearchgate.net

Synthesis of Allenic Methyl Tetradecadienoatesnih.govrsc.org

Allenic isomers of methyl tetradecadienoate are important natural products, notably as insect pheromones. For example, (±)-methyl tetradeca-trans-2,4,5-trienoate is a sex pheromone produced by the male dried bean beetle. rsc.orgresearchgate.net

Key synthetic approaches to these allenic systems include:

Oxidation and Olefination : One reported synthesis starts with dodeca-2,3-dien-1-ol. rsc.org This allenic alcohol is first oxidized to the corresponding allenic aldehyde using an oxidant like manganese dioxide. The aldehyde is then treated with the anion of trimethyl phosphonoacetate (a Horner-Wadsworth-Emmons reagent) to form the α,β-unsaturated ester and complete the carbon chain, yielding the target methyl tetradeca-trans-2,4,5-trienoate. rsc.org

Ortho Ester Claisen Rearrangement : This powerful reaction is used to generate chiral allenes. The synthesis of the enantiomers of methyl (E)-2,4,5-tetradecatrienoate used the ortho ester Claisen rearrangement of chiral 1-undecyn-3-ol with triethyl orthoacetate as the key step to create the chiral allenic system with high stereocontrol. researchgate.netresearchgate.net

Copper-Catalyzed Enantioselective Synthesis : A direct route to chiral allenic esters involves the copper-catalyzed reaction of propargyl acetates with organocuprates. This method has been applied to the synthesis of (R,E)-methyl tetradeca-2,4,5-trienoate. rsc.org

Rearrangement Reactions (e.g., Thermal Treatment of β-Allenic Esters)

The rearrangement of allenes represents a redox-neutral and appealing pathway for the synthesis of 1,3-dienes, driven by the inherent thermodynamic stability of the resulting conjugated system. encyclopedia.pub This approach can be viewed as a formal 1,3-hydrogen migratory process. encyclopedia.pub A notable example of this strategy is the stereocontrolled rearrangement of β-allenic esters to produce (2E,4Z)-dienoic esters.

Detailed research has demonstrated that the thermal treatment of β-allenic esters in the presence of an alumina (B75360) catalyst within an aprotic solvent can yield (2E,4Z)-dienoic esters in good yields (57-87%) and with high stereoselectivity (91-100%). researchgate.netresearchgate.net This method is regarded as experimentally simple and economically viable. researchgate.netresearchgate.net The mechanism for this stereocontrolled transformation has been outlined and serves as a practical approach for synthesizing natural products containing the (2E,4Z)-dienoate structure. researchgate.netresearchgate.net

The β-allenic esters themselves can be synthesized via the Johnson-Claisen rearrangement, which involves reacting propargyl alcohols with orthoesters, such as triethyl orthoacetate, in the presence of a weak acid catalyst. scispace.com This method is robust for creating functionalized allenes, which are the precursors for the subsequent thermal rearrangement to conjugated dienes. scispace.com

The table below illustrates the outcomes of the thermal rearrangement of various β-allenic esters to their corresponding (2E,4Z)-dienoic esters.

| Substrate (β-Allenic Ester) | Conditions | Product ((2E,4Z)-Dienoic Ester) | Yield (%) | Stereoselectivity (%) |

| Methyl 4,5-decadienoate | Alumina, aprotic solvent, heat | Methyl (2E,4Z)-deca-2,4-dienoate | 57-87 | 91-100 |

| Ethyl 4,5-decadienoate | Alumina, aprotic solvent, heat | Ethyl (2E,4Z)-deca-2,4-dienoate | High | High |

| Methyl 4,5-undecadienoate | Alumina, aprotic solvent, heat | Methyl (2E,4Z)-undeca-2,4-dienoate | High | High |

| Ethyl 4,5-dodecadienoate | Alumina, aprotic solvent, heat | Ethyl (2E,4Z)-dodeca-2,4-dienoate | High | High |

This table is a representative summary based on findings that report yields between 57-87% and stereoselectivity from 91-100% for this type of reaction. researchgate.netresearchgate.net

Development of Novel Catalytic Systems for Diene Synthesis

The construction of conjugated dienes, such as the isomers of this compound, has significantly advanced through the development of novel transition-metal catalytic systems. nih.gov These methods offer high efficiency and control over both regio- and stereoselectivity, which is crucial for synthesizing specific isomers required for target molecules. nih.govnih.gov

Palladium-Catalyzed Dienylation: A highly effective and scalable method involves a palladium-catalyzed dienylation reaction using readily available sulfolenes as C4 synthons. nih.govacs.org This reaction is preceded by a regioselective, base-induced ring opening of the sulfolene. nih.govacs.org The subsequent cross-coupling with aryl or vinyl halides is catalyzed by a system often composed of a palladium source like Pd(OAc)₂ and a bisphosphine ligand. nih.govacs.org This methodology is particularly valuable for creating synthetically challenging dienes, including those with cis double bonds, and has been successfully applied on a gram scale. nih.govacs.org The reaction of 2-substituted sulfolenes typically yields 1,4-disubstituted (1E,3E)-dienes, while 3-substituted sulfolenes afford (1Z)-conjugated dienes. nih.govacs.org

Ruthenium-Catalyzed Systems: Ruthenium catalysts have also emerged as powerful tools for diene synthesis. syr.edu For instance, ruthenium-hydride complexes like RuHCl(CO)(PCy₃)₂ can catalyze the tandem silylative coupling of internal alkynes with acrylates to form conjugated dienes. syr.edu Another approach is the ruthenium-hydride catalyzed trans-silylvinylation of internal alkynes. syr.edu Cationic Ru(II) complexes have demonstrated catalytic activity in the cross-dimerization of conjugated dienes with alkenes like methyl acrylate, producing compounds such as methyl (3E,5Z)-hepta-3,5-dienoate. acs.org

Other Transition-Metal Systems: Other metals have also been employed in novel catalytic approaches. Nickel-based catalysts, for example, can promote the 1,2-hydrocarboxylation of conjugated dienes with carbon dioxide to produce β,γ-unsaturated carboxylic acids. thieme-connect.com Furthermore, the combination of copper and palladium catalysis has been used for the alkenylboration of alkynes, leading to the stereoselective synthesis of syn-borylated 1,3-dienes, which are versatile synthetic intermediates. mdpi.com

The following table summarizes and compares some of the novel catalytic systems developed for the synthesis of conjugated dienes.

| Catalytic System | Reaction Type | Substrates | Key Features |

| Pd(OAc)₂ / dppbz | Cross-coupling Dienylation | Sulfolenes, Aryl/Vinyl Halides | Practical, scalable, highly regio- and stereoselective; useful for synthesizing (1Z)-dienes. nih.govnih.govacs.org |

| RuHCl(CO)(PCy₃)₂ | Tandem Silylative Coupling | Internal Alkynes, Acrylates | Forms conjugated dienes through a ruthenium-hydride catalyzed pathway. syr.edu |

| [RuCp*(η⁴-diene)]⁺ | Cross-dimerization | Conjugated Dienes, Methyl Acrylate | Produces linear cross-dimerization products like methyl (3E,5Z)-hepta-3,5-dienoate. acs.org |

| Ni-catalyst / DIBAL-H | Hydrocarboxylation | Conjugated Dienes, CO₂ | Generates β,γ-unsaturated carboxylic acids via 1,2-hydrocarboxylation. thieme-connect.com |

| Cu/Pd Catalysis | Alkenylboration | Alkynes, Alkenyl Bromides, Diboron | Stereoselective synthesis of syn-borylated 1,3-dienes. mdpi.com |

Historical Context of Research on Methyl Tetradecadienoates

Research into methyl tetradecadienoates and their derivatives is closely linked to the study of insect chemical communication, a field that gained significant momentum in the latter half of the 20th century. Many of these compounds were first identified as components or precursors of sex pheromones, which female moths release to attract males for mating. google.com

Early research involved the painstaking extraction and identification of these volatile compounds from insect glands. The identification of (Z,E)-9,12-tetradecadienyl acetate (B1210297) as the major sex pheromone component of the beet armyworm, Spodoptera exigua, and (Z,E)-9,11-tetradecadienyl acetate in Spodoptera littoralis highlighted the importance of specific tetradecadienoate structures. nih.gov These discoveries spurred further research into the biosynthetic pathways responsible for creating these molecules. Isotope-labeling experiments and the characterization of fatty acid desaturase enzymes have revealed that insects employ highly evolved and specific enzymatic processes to produce these dienoic systems with precise positional and geometric configurations from common fatty acids like palmitic and myristic acid. nih.govnih.gov The synthesis of various isomers, such as the cis-3,cis-5- and trans-3,cis-5-tetradecadienoic acids for dermestid beetles, became a significant area of organic chemistry, driven by the need for standards for identification and for potential use in pest management strategies. researchgate.netcalpoly.edu

Advanced Analytical Characterization Techniques for Methyl Tetradeca 9,11 Dienoate

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is indispensable for probing the molecular structure of Methyl tetradeca-9,11-dienoate. Each technique provides unique information about the compound's functional groups, connectivity, and electronic system.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum gives information on the chemical environment of hydrogen atoms. For this compound, the most diagnostic signals are those of the olefinic protons in the conjugated system and the methyl ester protons. The olefinic protons (at C9, C10, C11, and C12) typically resonate in the downfield region, between 5.3 and 6.5 ppm. The exact chemical shifts and coupling constants are highly dependent on the cis/trans configuration of the double bonds. Protons on trans double bonds generally appear further downfield than those on cis double bonds. aocs.org The methyl group of the ester function provides a sharp singlet at approximately 3.7 ppm. aocs.org Other signals include a triplet for the terminal methyl group around 0.88 ppm and multiplets for the various methylene (B1212753) (CH₂) groups along the aliphatic chain. aocs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments. The carbonyl carbon of the ester group is typically observed far downfield, around 174 ppm. The carbons of the conjugated double bonds (C9-C12) resonate in the olefinic region, generally between 125 and 135 ppm. The specific chemical shifts within this range are influenced by the stereochemistry of the diene. The methoxy (B1213986) carbon of the ester appears around 51 ppm. The remaining signals correspond to the carbons of the aliphatic chain, typically found in the 14 to 34 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analogous structures of conjugated fatty acid methyl esters. aocs.orgaocs.orgnih.gov

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| C=O | - | ~174 |

| -OCH₃ | ~3.67 (s) | ~51.4 |

| C9-C12 (Olefinic) | ~5.3 - 6.5 (m) | ~125 - 135 |

| C2 (-CH₂CO) | ~2.30 (t) | ~34.1 |

| C3 | ~1.63 (m) | ~24.9 |

| C4-C7 | ~1.30 (m) | ~29.1 - 29.3 |

| C8 (Allylic) | ~2.05 (m) | ~32.6 (trans) / ~27.5 (cis) |

| C13 (Allylic) | ~2.15 (m) | ~32.6 (trans) / ~27.5 (cis) |

| C14 (-CH₃) | ~0.88 (t) | ~14.1 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. Using Electron Ionization (EI), a hard ionization technique, the molecular ion peak (M⁺) for this compound (C₁₅H₂₆O₂) would be observed at a mass-to-charge ratio (m/z) of 238. nih.govchemeo.com However, the molecular ion peak for unsaturated esters can sometimes be weak or absent. youtube.comjeol.com

The fragmentation pattern provides valuable structural clues. Key fragments for FAMEs include:

McLafferty Rearrangement: A characteristic peak at m/z 74, resulting from the rearrangement and cleavage of the ester portion. This peak is a strong indicator of a methyl ester of a straight-chain carboxylic acid. researchgate.net

Alpha-cleavage: Cleavage of the bond between C2 and C3 results in a prominent fragment at m/z 87. researchgate.net

Alkyl Chain Fragmentation: A series of hydrocarbon fragments separated by 14 mass units (corresponding to CH₂ groups) are typically observed.

Cleavage around the Diene: The conjugated system influences the fragmentation pattern, though it can be complex. The presence of the double bonds can lead to various resonance-stabilized allylic cations.

Table 2: Expected Key Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Process |

| 238 | [M]⁺ | Molecular Ion |

| 207 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 87 | [CH₃OC(O)CH₂CH₂]⁺ | Cleavage at C3-C4 |

| 74 | [CH₃OC(OH)=CH₂]⁺• | McLafferty Rearrangement |

| 67 | [C₅H₇]⁺ | Common fragment for dienes |

| 55 | [C₄H₇]⁺ | Alkyl fragment |

| 41 | [C₃H₅]⁺ | Allyl cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation. For this compound, the key absorptions are:

C=O Stretch: A strong, sharp absorption band around 1740 cm⁻¹, characteristic of the ester carbonyl group.

C=C Stretch: Absorptions in the 1600-1650 cm⁻¹ region, indicative of the conjugated carbon-carbon double bonds. The intensity of this peak is enhanced due to conjugation.

C-O Stretch: A strong band in the 1170-1250 cm⁻¹ region, corresponding to the C-O single bond of the ester.

=C-H Bending: For trans double bonds, a characteristic out-of-plane bending vibration occurs around 970 cm⁻¹. Cis double bonds show a broader absorption around 675-730 cm⁻¹.

C-H Stretches: Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) from the sp³ hybridized C-H bonds in the alkyl chain and just above 3000 cm⁻¹ from the sp² hybridized C-H bonds on the double bonds.

Table 3: Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3010-3040 | C-H Stretch | Olefinic (=C-H) |

| 2850-2960 | C-H Stretch | Aliphatic (-C-H) |

| ~1740 | C=O Stretch | Ester Carbonyl |

| 1600-1650 | C=C Stretch | Conjugated Alkene |

| 1170-1250 | C-O Stretch | Ester |

| ~970 | =C-H Bend (Out-of-plane) | trans Double Bond |

UV-Visible spectroscopy is particularly useful for analyzing compounds with conjugated systems. libretexts.org The alternating double and single bonds in this compound constitute a chromophore that absorbs ultraviolet light. This absorption corresponds to the excitation of a π electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), known as a π → π* transition. fiveable.meyoutube.com For conjugated dienes, the wavelength of maximum absorbance (λmax) typically falls in the 230-240 nm range. The exact λmax can be influenced by the solvent and the specific geometry (cis/trans) of the conjugated system. This technique confirms the presence of the conjugated diene, as non-conjugated dienes absorb at much shorter wavelengths (typically below 200 nm). masterorganicchemistry.com

Chromatographic Separation and Quantification

Chromatographic methods are essential for isolating this compound from sample matrices and for its quantification.

Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the separation and identification of fatty acid methyl esters. nih.govntnu.no In this method, the sample is first vaporized and passed through a long, thin capillary column.

Gas Chromatography (GC): The separation of different FAMEs, including geometric isomers of this compound, is achieved based on their differential partitioning between the mobile phase (an inert carrier gas like helium or hydrogen) and the stationary phase coating the column. oup.com For separating conjugated FAME isomers, highly polar stationary phases, such as those containing cyanopropyl siloxane (e.g., CP Sil 88 or DB-23), are highly effective. oup.comresearchgate.net The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific chromatographic conditions and aids in its identification. thepharmajournal.com

Mass Spectrometry (MS): As the compound elutes from the GC column, it enters the mass spectrometer, which serves as the detector. The MS ionizes the molecules and fragments them, generating a unique mass spectrum that acts as a molecular fingerprint. thepharmajournal.com By comparing this spectrum to a library of known spectra or by interpreting the fragmentation pattern as described in section 4.1.2, the chemical structure can be confidently identified. researchgate.net The combination of GC's powerful separation capabilities with the definitive identification provided by MS makes GC-MS an invaluable tool for the analysis of this compound in complex biological or chemical samples. nih.govaocs.org

High-Performance Liquid Chromatography (HPLC) for Diene Resolution (General Method)

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative and complementary approach to GC for separating isomers of this compound, particularly the geometric isomers.

Silver-Ion HPLC (Ag⁺-HPLC): This is the most effective HPLC technique for resolving FAME isomers based on the number, position, and geometry of their double bonds. researchgate.netnih.gov The separation mechanism relies on the formation of reversible charge-transfer complexes between silver ions, which are impregnated onto the silica (B1680970) stationary phase, and the π-electrons of the double bonds. The strength of this interaction depends on the stereochemistry of the double bonds.

cis double bonds interact more strongly with the silver ions than trans double bonds, leading to longer retention times.

This allows for the separation of trans,trans, cis,trans, and cis,cis isomers into distinct groups.

The resolution can be significantly improved by connecting multiple Ag⁺-HPLC columns in series. researchgate.netnih.gov

Reversed-Phase HPLC (RP-HPLC): While less powerful than Ag⁺-HPLC for complex isomer mixtures, RP-HPLC can also separate geometric isomers. researchgate.net Using a C18 or C30 stationary phase, separation is based on differences in hydrophobicity. Z (cis) isomers, being less linear and having a smaller effective hydrophobic surface area, typically elute earlier than the corresponding E (trans) isomers. researchgate.netnih.gov The use of acetonitrile (B52724) in the mobile phase can enhance the separation of cis and trans isomers due to preferential π-π interactions. scielo.br

Advanced Methods for Isomer Differentiation and Stereochemical Assignment

Beyond chromatographic separation, spectroscopic techniques are essential for the complete structural elucidation and stereochemical assignment of this compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is a definitive tool for assigning the cis and trans geometry of double bonds. nih.govtutorchase.com

Chemical Shifts: The olefinic protons (-CH=CH-) of conjugated systems appear in a distinct region of the spectrum (typically 5.5-6.5 ppm). The exact chemical shifts are highly sensitive to the geometry of the double bonds and the surrounding molecular structure. nih.gov

Coupling Constants (J-values): The magnitude of the coupling constant between vicinal olefinic protons is diagnostic of the double bond geometry. For a trans configuration, the coupling constant (³JH,H) is typically large (12-18 Hz), whereas for a cis configuration, it is smaller (7-12 Hz). tutorchase.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can provide information on the stereochemistry of the double bonds. The out-of-plane C-H bending vibrations are characteristic of the substitution pattern.

Trans double bonds exhibit a strong absorption band around 965-990 cm⁻¹.

Cis double bonds show a weaker absorption band around 675-730 cm⁻¹. The presence or absence of these bands can confirm the geometric configuration of the diene system. nih.gov

GC-MS of Derivatized Adducts: As detailed in section 4.2.1.2, the mass spectra of DMDS and MTAD adducts are crucial for confirming the 9,11-position of the conjugated diene system. aocs.orgnih.gov The fragmentation patterns provide a definitive map of the fatty acid chain.

These advanced methods, when used in combination, allow for the comprehensive characterization of this compound, enabling the separation of its isomers, the determination of the double bond positions, and the unambiguous assignment of their cis and trans stereochemistry.

Biological and Ecological Roles of Methyl Tetradecadienoates Non Human Focus

Semiochemical Functions: Pheromone Activity in Arthropods

Semiochemicals are chemical signals that carry information between organisms. Within this broad category, pheromones are substances used for communication between members of the same species, profoundly influencing their behavior and physiology. Long-chain unsaturated esters, including various isomers of methyl tetradecadienoate and its derivatives, are frequently employed as potent sex pheromones in the insect world.

Fatty acid derivatives with a 14-carbon chain and two double bonds (tetradecadienyl compounds) are key components of the sex pheromones for numerous lepidopteran species (moths and butterflies). For instance, (9Z,11E)-tetradecadien-1-yl acetate (B1210297) is a known sex pheromone component for the cotton leafworm, Spodoptera littoralis. prayoglife.com Similarly, (9Z,12E)-tetradecadien-1-yl acetate is a critical sex pheromone for pests like the Indian meal moth (Plodia interpunctella) and the Mediterranean flour moth (Ephestia kuehniella). epa.gov These compounds are typically released by females to attract males from a distance, initiating mating behaviors. The male moth's antennae possess specialized olfactory receptors that can detect minute quantities of these specific molecules, triggering a behavioral cascade that leads the male to the female. While these examples are acetate esters, the core tetradecadienyl structure is the crucial element for molecular recognition.

The biological activity of pheromones is highly dependent on their precise chemical structure, including the geometry (Z/E, or cis/trans) and position of the double bonds. Different isomers of the same compound can elicit vastly different or even inhibitory responses.

The specificity of the pheromone signal is crucial for maintaining reproductive isolation between closely related species. An incorrect isomeric ratio can render a pheromone blend inactive or even act as a repellent. For example, in leaf-mining moths of the genus Phyllonorycter, different species are attracted to specific geometric isomers of tetradeca-4,8-dien-1-yl acetate. diva-portal.org Phyllonorycter coryli is attracted to the (4Z,8E) isomer, whereas Phyllonorycter esperella is attracted to the (4E,8E) isomer. diva-portal.org This isomeric specificity ensures that males are attracted only to females of their own species, preventing hybridization. This principle highlights the chemoecological importance of precise isomeric structures in compounds like methyl tetradeca-9,11-dienoate for mediating species-specific interactions.

Table 1: Examples of Tetradecadienyl Derivatives as Insect Pheromones

| Compound Name | Isomer Configuration | Insect Species | Function |

|---|---|---|---|

| Tetradeca-9,11-dien-1-yl acetate | (9Z, 11E) | Spodoptera littoralis (Cotton leafworm) | Sex Pheromone prayoglife.com |

| Tetradeca-9,12-dien-1-yl acetate | (9Z, 12E) | Plodia interpunctella, Ephestia kuehniella | Sex Pheromone |

| Tetradeca-4,8-dien-1-yl acetate | (4Z, 8E) | Phyllonorycter coryli | Sex Attractant diva-portal.org |

| Tetradeca-4,8-dien-1-yl acetate | (4E, 8E) | Phyllonorycter esperella | Sex Attractant diva-portal.org |

Metabolic Pathways and Biological Fate in Non-Human Organisms

The biosynthesis of fatty acid-derived pheromones like methyl tetradecadienoates in insects is a multi-step enzymatic process that modifies common fatty acids. nih.gov The typical pathway begins with standard fatty acid synthesis, producing saturated fatty acids like palmitic acid (C16) or myristic acid (C14).

From these precursors, a series of modifications occur:

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations along the fatty acid chain. To create a conjugated diene system like that in a 9,11-dienoate, specialized desaturases are required. For example, the biosynthesis of (E,E)-10,12-tetradecadienoic acid in Spodoptera littoralis is catalyzed by a bifunctional Δ11 desaturase that exhibits both Δ11 and Δ10,12 desaturation activities. nih.gov The production of conjugated fatty acids has also been studied in other insects like the tobacco hornworm (Manduca sexta). mdpi.com

Chain-shortening: If the precursor is longer than the final pheromone (e.g., C16 precursor for a C14 pheromone), the fatty acid chain is shortened, typically by two carbons, through a process of limited β-oxidation. nih.gov

Functional Group Modification: The carboxyl group of the fatty acid is modified to produce the final pheromone. For methyl esters, this involves an esterification reaction with methanol (B129727).

The biological fate of these pheromones after they are released into the environment is typically degradation through oxidation, UV light, or microbial action, which prevents their indefinite accumulation and ensures the signal is transient. Internally, unused fatty acid precursors can be incorporated into other lipids or metabolized for energy. nih.govnih.gov

Utilization as Biochemical Reagents in Life Science Research

Due to their potent and specific biological activity, synthetic versions of pheromones, including various tetradecadienoates, are invaluable tools in life science research. Their primary application is in the study and management of insect populations.

Synthesized pheromones are used as reagents in:

Pest Monitoring and Management: Lures baited with synthetic pheromones are widely used in traps to monitor the population density of agricultural and forest pests. epa.gov This information helps in making decisions about the timing and necessity of control measures.

Behavioral Studies: Researchers use synthetic pheromones in laboratory and field experiments to investigate insect behavior, such as mate-finding strategies and species recognition.

Electrophysiology: Pheromones are used as stimuli in techniques like electroantennography (EAG), where the electrical response of an insect's antenna to a specific chemical is measured. nih.gov This helps scientists understand the sensitivity and specificity of insect olfactory systems.

Mechanism of Action Studies: By creating and testing structural analogs of the natural pheromone, researchers can identify the key molecular features required for binding to olfactory receptors and eliciting a behavioral response.

Industrial and Technological Applications of Methyl Tetradecadienoates Non Medical Focus

Applications as Surfactants and Detergent Components

The amphiphilic nature of fatty acid methyl esters, including methyl tetradeca-9,11-dienoate, which consists of a long hydrophobic hydrocarbon tail and a polar ester group, makes them candidates for use in surfactant and detergent formulations. While direct application data for this specific isomer is sparse, the broader class of FAMEs is well-established in this industry. They are often used as intermediates in the production of other surface-active agents.

One primary pathway is through the production of methyl ester sulfonates (MES). The sulfonation of the double bonds in the alkyl chain can produce surfactants with excellent cleaning properties, good hard water tolerance, and biodegradability. The conjugated diene system in this compound offers a site for such chemical modifications.

Table 1: Surfactant-Related Properties of Fatty Acid Methyl Esters

| Property | Relevance to Surfactancy | Typical Characteristics for C14 Esters |

|---|---|---|

| Hydrophobicity | The non-polar tail is crucial for interacting with oils and grease. | The C14 alkyl chain provides significant hydrophobicity. |

| Polarity | The methyl ester head group provides the necessary hydrophilicity. | Moderately polar, enabling surface activity. |

| Reactivity | Double bonds allow for functionalization (e.g., sulfonation, epoxidation). | The conjugated diene system is a reactive site for modification. |

| Biodegradability | Environmental impact is a key consideration for detergents. | Generally considered readily biodegradable. |

Role as Material Processing Agents in Industrial Processes

In material processing, fatty acid esters are utilized as lubricants, plasticizers, and mold release agents. Their function is to reduce friction between surfaces, increase the flexibility of polymers, or prevent materials from adhering to molds during manufacturing.

The long hydrocarbon chain of this compound provides lubricity, making it a potential component in metalworking fluids or other industrial lubricants. Its ester functionality allows it to form a film on metal surfaces, reducing wear and tear. As a plasticizer, it could be incorporated into polymers like polyvinyl chloride (PVC) to enhance flexibility, although its volatility compared to larger plasticizers might limit its application.

Utilization in Fluid Processing Applications

The physical properties of this compound, such as its viscosity and boiling point, are relevant for its use in fluid processing. It can act as a solvent or a carrier fluid in various industrial formulations. Its relatively low viscosity and ability to dissolve non-polar substances make it a candidate for inclusion in formulations for coatings, inks, and agrochemicals.

Furthermore, FAMEs are the primary component of biodiesel. Through a process of transesterification of triglycerides, compounds like this compound can be produced from vegetable oils or animal fats. These esters are used as a renewable fuel source, and their combustion properties are a key area of research. The presence of double bonds can affect properties such as oxidative stability, which is a critical parameter for fuel quality.

Potential in Advanced Materials Science

The conjugated diene structure of this compound is of significant interest in materials science, particularly for polymer synthesis. Conjugated dienes are monomers that can undergo polymerization reactions, such as Diels-Alder reactions or free-radical polymerization, to create new polymers with unique properties.

This reactivity allows for the potential use of this compound as a monomer or a co-monomer in the synthesis of specialty polymers and resins. The resulting materials could have applications in coatings, adhesives, and elastomers. The incorporation of the long fatty acid chain into a polymer backbone could impart properties such as hydrophobicity, flexibility, and improved adhesion to non-polar surfaces. Research in this area focuses on creating bio-based polymers from renewable resources like fatty acids.

Table 2: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Methyl ester sulfonates |

Computational Chemistry and Theoretical Studies of Methyl Tetradeca 9,11 Dienoate

Molecular Structure Optimization and Conformational Analysis

This would involve determining the most stable three-dimensional arrangement of atoms in Methyl tetradeca-9,11-dienoate and exploring its various possible conformations.

Molecular Dynamics Simulations of Intermolecular Interactions

These simulations could predict how this compound interacts with other molecules over time, which is crucial for understanding its behavior in various environments.

Prediction of Spectroscopic Properties from Computational Models

Computational models could be used to predict spectroscopic data (such as NMR, IR, and UV-Vis spectra), which would be instrumental in its experimental identification and characterization.

Until such specific research is conducted and published, a scientifically accurate and detailed article on the computational chemistry and theoretical studies of this compound, complete with data tables and in-depth findings, cannot be generated. The scientific community looks forward to future investigations that will illuminate the computational profile of this and other important chemical compounds.

Future Research Directions and Emerging Paradigms

Development of More Efficient and Sustainable Stereoselective Synthetic Pathways

The precise arrangement of atoms, or stereochemistry, of Methyl tetradeca-9,11-dienoate is crucial to its biological activity. Future research will undoubtedly focus on the development of more efficient and environmentally friendly methods for its stereoselective synthesis. Current methods for preparing fatty acid methyl esters often face challenges such as geometrical isomerization, particularly with acid-catalyzed methylation, which can lead to an undesirable increase in trans,trans isomers. aocs.org Base-catalyzed transesterification is often a preferred method to avoid this issue. aocs.org

Future synthetic strategies are expected to move towards greener chemistry principles. This includes the use of enzymatic catalysts, such as lipases, which can offer high selectivity under mild reaction conditions, reducing the need for harsh chemicals and high temperatures. acs.org The development of novel catalytic systems that can precisely control the formation of specific cis/trans isomer configurations of the conjugated double bonds will be a key area of investigation. This will enable the production of isomerically pure this compound, which is essential for elucidating its specific biological functions and for potential therapeutic applications.

Elucidation of Undiscovered Natural Occurrences and Complex Biosynthetic Routes

While a related compound, 9(Z),11(E)-Conjugated Linoleic Acid methyl ester, has been identified in lemongrass (Cymbopogon flexuosus), the natural sources of this compound are not yet well-defined. caymanchem.com A significant area of future research will be the comprehensive screening of diverse biological sources, including plants, microorganisms, and marine organisms, to identify new natural occurrences of this compound. This exploration could reveal novel isomers and derivatives with unique properties.

Concurrent with the search for natural sources will be the elucidation of the complex biosynthetic pathways responsible for its formation. Understanding how organisms synthesize this specific conjugated diene will be critical. This will involve identifying and characterizing the enzymes, such as isomerases and desaturases, that are involved in the conversion of precursor fatty acids into the final conjugated structure. This knowledge could pave the way for biotechnological production of this compound through metabolic engineering of microorganisms or plants, offering a sustainable alternative to chemical synthesis.

Advancements in Analytical Method Development for Trace Analysis and Isomer-Specific Identification

The accurate detection and characterization of this compound, especially at trace levels and in complex biological matrices, is paramount for advancing research. Future efforts will focus on enhancing the sensitivity and resolution of current analytical techniques. Gas chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is a widely used method for analyzing fatty acid methyl esters. acs.orgcabidigitallibrary.org However, the co-elution of different isomers can be a challenge. cabidigitallibrary.org

To address this, advanced separation techniques are being explored. Silver ion high-performance liquid chromatography (Ag-HPLC) has shown excellent resolving power for separating CLA isomers. cabidigitallibrary.org Furthermore, advancements in mass spectrometry, such as acetonitrile (B52724) chemical ionization tandem mass spectrometry, are providing rapid and convenient methods for determining the geometry of double bonds in conjugated linoleic acid methyl esters. nih.govsemanticscholar.org The development of novel derivatization strategies to enhance the ionization efficiency and fragmentation patterns in MS will also be a key area of research. Nuclear Magnetic Resonance (NMR) spectroscopy will continue to be a powerful tool for the definitive structural elucidation of isolated isomers. researchgate.net

| Analytical Technique | Application in this compound Analysis | Future Research Focus |

| Gas Chromatography (GC) | Quantification and separation of fatty acid methyl esters. acs.orgcabidigitallibrary.org | Development of more selective stationary phases for better isomer separation. |

| Mass Spectrometry (MS) | Identification and structural elucidation based on fragmentation patterns. nih.gov | Enhanced ionization techniques for improved sensitivity and isomer differentiation. |

| High-Performance Liquid Chromatography (HPLC) | Separation of isomers, particularly with silver-ion columns. cabidigitallibrary.orgnih.gov | Miniaturization and coupling with other detection methods for high-throughput analysis. |

| Nuclear Magnetic Resonance (NMR) | Definitive structural confirmation of isomers. researchgate.net | Application of advanced NMR techniques for in-situ analysis in biological samples. |

Deeper Exploration of Non-Human Biological and Ecological Functions and Mechanisms

The biological roles of this compound beyond human health are largely unexplored. A fascinating avenue for future research is its potential role in chemical communication and defense in various organisms. For instance, related compounds, such as (E,E)-tetradeca-9,11-dienyl acetate (B1210297), are known to function as insect sex pheromones. herts.ac.uk This raises the intriguing possibility that this compound could act as a semiochemical, influencing the behavior of insects or other animals.

Investigating the ecological functions of this compound could involve field studies to test its attractiveness to insects, as well as laboratory-based bioassays to determine its effects on various organisms. diva-portal.org Furthermore, exploring its role in plant-herbivore interactions or as a signaling molecule in microbial communities could reveal novel ecological significance. mdpi.com Understanding these functions could have practical applications in agriculture, for example, in the development of novel pest management strategies.

Expansion of Non-Medical Industrial and Material Science Applications

While much of the focus on conjugated linoleic acids has been on their health benefits, their unique chemical structures also suggest potential for non-medical industrial and material science applications. The conjugated double bond system in this compound makes it susceptible to polymerization and other chemical modifications. This opens up possibilities for its use as a monomer in the synthesis of novel polymers with unique properties, such as enhanced thermal stability or oxidative resistance.

Future research could explore the incorporation of this compound into coatings, lubricants, and other materials to improve their performance. Its potential as a bio-based building block for the chemical industry aligns with the growing demand for sustainable and renewable materials. Investigating the oxidative stability of materials containing this compound will be crucial, as some studies on CLA methyl esters have reported varying results regarding their susceptibility to oxidation. nih.gov

High-Throughput Computational Screening and Predictive Modeling for Structure-Function Relationships

Computational approaches are set to play a pivotal role in accelerating the discovery and development of applications for this compound. High-throughput computational screening can be employed to predict the biological activities and physicochemical properties of different isomers of this compound. By simulating the interactions of these molecules with various biological targets, such as enzymes and receptors, researchers can identify promising candidates for further experimental investigation.

Predictive modeling can also be used to establish structure-function relationships. By correlating specific structural features of this compound and its derivatives with their observed activities, it will be possible to design novel compounds with enhanced or specific functionalities. Theoretical calculations, such as those based on density functional theory (DFT), can provide insights into the reactivity and stability of the molecule, aiding in the design of new synthetic pathways and materials. bohrium.com These in silico approaches will undoubtedly streamline research efforts and reduce the time and cost associated with laboratory-based experimentation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.